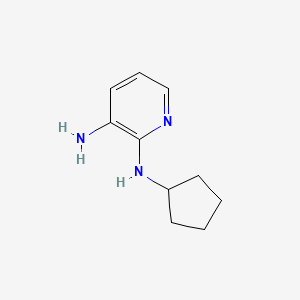

N2-Cyclopentylpyridine-2,3-diamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N2-Cyclopentylpyridine-2,3-diamine typically involves the reaction of 2,3-dichloropyridine with cyclopentylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with amino groups. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

N2-Cyclopentylpyridine-2,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.

Substitution: Alkylated or acylated derivatives of this compound.

Applications De Recherche Scientifique

N2-Cyclopentylpyridine-2,3-diamine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of N2-Cyclopentylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular responses . The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

N2-Cyclopentylpyridine-2,3-diamine can be compared with other similar compounds, such as:

N2-Cyclohexyl-2,3-pyridinediamine: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

N2-Cyclopropyl-2,3-pyridinediamine: Contains a cyclopropyl group, leading to different steric and electronic properties.

N2-Phenyl-2,3-pyridinediamine: Substituted with a phenyl group, which significantly alters its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Activité Biologique

N2-Cyclopentylpyridine-2,3-diamine is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of a cyclopentyl group and two amine functionalities at positions 2 and 3 of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 202.25 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from pyridine derivatives. The general synthetic route includes:

- Formation of Pyridine Derivative : Starting from commercially available pyridine-2,3-diamine.

- Cyclization : Introducing cyclopentyl groups through alkylation reactions.

- Purification : Utilizing chromatography techniques to isolate the desired compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Inhibition of Key Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Case Study on MCF-7 Cells :

- In a controlled experiment, MCF-7 cells treated with this compound exhibited a dose-dependent decrease in viability after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells.

-

Combination Therapy :

- A study investigated the effects of combining this compound with existing chemotherapeutics. The combination showed enhanced efficacy compared to single-agent therapies, suggesting a synergistic effect.

Propriétés

IUPAC Name |

2-N-cyclopentylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-6-3-7-12-10(9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANXETCZVGXRBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.